molecular formula C6H11N5OS B14013092 2,5-diamino-6-(2-hydroxyethylamino)-1H-pyrimidine-4-thione CAS No. 2846-80-2

2,5-diamino-6-(2-hydroxyethylamino)-1H-pyrimidine-4-thione

Cat. No.: B14013092
CAS No.: 2846-80-2
M. Wt: 201.25 g/mol
InChI Key: BMVKRIKTZZKGPZ-UHFFFAOYSA-N
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Description

2,5-diamino-6-(2-hydroxyethylamino)-1H-pyrimidine-4-thione is a heterocyclic compound that belongs to the class of pyrimidines. This compound is characterized by the presence of amino groups at positions 2 and 5, a hydroxyethylamino group at position 6, and a thione group at position 4 of the pyrimidine ring. It has a molecular formula of C6H11N5OS and a molecular weight of 201.25 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-diamino-6-(2-hydroxyethylamino)-1H-pyrimidine-4-thione typically involves the reaction of 2,5-diamino-4,6-dichloropyrimidine with 2-aminoethanol under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

2,5-diamino-6-(2-hydroxyethylamino)-1H-pyrimidine-4-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-diamino-6-(2-hydroxyethylamino)-1H-pyrimidine-4-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-diamino-6-(2-hydroxyethylamino)-1H-pyrimidine-4-thione involves its interaction with specific molecular targets, such as enzymes involved in nucleotide metabolism. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby interfering with the normal biochemical processes. This inhibition can lead to the disruption of cellular functions, which is the basis for its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2,5-diamino-6-(2-hydroxyethylamino)-1H-pyrimidine-4-one: Similar structure but with a keto group instead of a thione group.

    2,5-diamino-6-(2-hydroxyethylamino)-3-methylpyrimidine-4-one: Similar structure with an additional methyl group at position 3.

    2,5-diamino-6-(2-hydroxyethylamino)-4(1H)-pyrimidinethione: Similar structure but with variations in the substituents

Uniqueness

2,5-diamino-6-(2-hydroxyethylamino)-1H-pyrimidine-4-thione is unique due to the presence of both amino and thione groups, which confer distinct chemical reactivity and biological activity. The hydroxyethylamino group further enhances its solubility and potential interactions with biological targets, making it a versatile compound for various applications .

Properties

CAS No.

2846-80-2

Molecular Formula

C6H11N5OS

Molecular Weight

201.25 g/mol

IUPAC Name

2,5-diamino-6-(2-hydroxyethylamino)-1H-pyrimidine-4-thione

InChI

InChI=1S/C6H11N5OS/c7-3-4(9-1-2-12)10-6(8)11-5(3)13/h12H,1-2,7H2,(H4,8,9,10,11,13)

InChI Key

BMVKRIKTZZKGPZ-UHFFFAOYSA-N

Canonical SMILES

C(CO)NC1=C(C(=S)N=C(N1)N)N

Origin of Product

United States

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